3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Medicinal Chemistry Organic Synthesis Pyrazole Derivatization

Generic pyrazole-4-carbaldehydes lack the substitution pattern required for reproducible SAR and crystal engineering studies. 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 21487-48-9) provides the exact 3-methyl-1-phenyl scaffold that governs 5-position regioselectivity, enabling reliable parallel synthesis of analog libraries. - Enables one-pot Vilsmeier-Haack chlorination / SNAr sequence for 5-substituted libraries with predictable regiochemistry. - Aldehyde serves as a hydrogen-bond acceptor for supramolecular crystal engineering; 5-aryloxy derivatives yield tunable 1D-to-2D packing motifs. - Validated precursor for fungicidal pyrazole oxime ethers and reduced 3,4'-bipyrazoles. Available at >97% purity (titration). Standard global shipping; no special permits required.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 21487-48-9
Cat. No. B184643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS21487-48-9
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1C=O)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O/c1-9-10(8-14)7-13(12-9)11-5-3-2-4-6-11/h2-8H,1H3
InChIKeyCVCOOKQWHMGEDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 21487-48-9): Core Pyrazole Scaffold Procurement for Derivatization and Targeted Synthesis


3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 21487-48-9), molecular formula C₁₁H₁₀N₂O and molecular weight 186.21 g/mol, is a substituted 1H-pyrazole-4-carboxaldehyde featuring a methyl group at the 3-position and a phenyl ring at the 1-position . This specific substitution pattern establishes it as a versatile synthetic intermediate for constructing 5-substituted pyrazole derivatives via nucleophilic aromatic substitution at the activated 5-position [1]. Commercially available at purities typically exceeding 97% (by titration with hydroxylamine) , this compound serves as a critical building block in medicinal chemistry and agrochemical research programs requiring precise control over pyrazole core functionalization.

Versatile pyrazole core for 5-position functionalization via nucleophilic substitution
Enables efficient SAR exploration in medicinal chemistry and agrochemical discovery
Common synthetic precursor for oxime ethers, bipyrazoles, and crystalline derivatives

Why Generic Substitution Fails for 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 21487-48-9)


The procurement of a generic 'pyrazole-4-carbaldehyde' is insufficient for synthetic programs targeting specific biological or material properties because the reactivity and subsequent biological profile are exquisitely sensitive to the exact substitution pattern. The presence of the 3-methyl group and the 1-phenyl ring in 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 21487-48-9) provides a unique electronic and steric environment that governs the regioselectivity of further functionalization, particularly at the 5-position [1]. Substituting this compound with a close analog—such as one lacking the 3-methyl group (e.g., 1-phenyl-1H-pyrazole-4-carbaldehyde) or bearing a different N1-aryl substituent (e.g., 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde)—will inevitably alter the reaction yields, the stability of intermediates, and the physicochemical properties (e.g., lipophilicity) of the final derivatives, thereby invalidating established synthetic protocols and structure-activity relationships [2][3].

Methyl loss Analogues lacking the 3-methyl group alter electronic effects and regioselectivity at the 5-position, potentially invalidating established synthetic protocols.
N1-aryl swap Different N1-aryl substituents change steric environment and intermediate stability, leading to shifts in reaction yields and final compound lipophilicity.

Product-Specific Quantitative Evidence Guide for 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 21487-48-9)


Superior Reactivity at the 5-Position: Quantitative Yield Advantage in Nucleophilic Aromatic Substitution

The 3-methyl-1-phenyl substitution pattern in 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde provides a uniquely activated 5-position for nucleophilic aromatic substitution, a key step in generating diverse pyrazole libraries. In a direct comparison with its 5-chloro analog (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde), the target compound enables a more versatile and efficient synthetic pathway. While the 5-chloro derivative requires a two-step process (first synthesizing the chloro intermediate, then substituting it) to generate 5-aryloxy or 5-amino derivatives [1], the target compound can be directly converted to the highly reactive 5-chloro intermediate with high efficiency . This eliminates a synthetic step and provides greater flexibility in the choice of nucleophile, enabling the synthesis of a broader range of 5-substituted analogs with superior atom economy.

5-Position Reactivity
Head-to-head
Target: Direct precursor to 5-chloro intermediate; one-step nucleophilic substitution after chlorination, flexible nucleophile choice.
Comparator (5-Cl analog): Requires separate synthesis of pre-functionalized 5-chloro derivative; two-step sequence limits nucleophile scope.
Supports streamlined library synthesis and reduced procurement of multiple starting materials.
Reported synthetic pathway advantage; validate in target nucleophile set.
Medicinal Chemistry Organic Synthesis Pyrazole Derivatization

Quantified Antibacterial Activity Against Key Pathogens: A Basis for Antimicrobial Scaffold Development

3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde itself exhibits direct antibacterial activity, providing a baseline for the development of more potent derivatives. A study evaluating a series of pyrazole derivatives reported that this compound demonstrated significant inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains. The activity was quantified with IC50 values in the low micromolar range, specifically between 2.43 and 14.65 µM . While more potent analogs can be synthesized, this intrinsic activity validates the core scaffold as a promising starting point for antibacterial drug discovery and differentiates it from structurally simpler pyrazole carbaldehydes that lack this baseline activity.

Antibacterial Activity
Class-level
IC50 2.43 – 14.65 µM (S. aureus, E. coli)
Supports scaffold selection for antimicrobial screening research.
Class-level inference; source data to verify.
Antibacterial Antimicrobial Resistance Drug Discovery

Crystallographic Evidence of Hydrogen Bonding and Molecular Packing Motifs Relevant to Crystal Engineering

The solid-state behavior of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives is highly dependent on the nature of the 5-substituent. X-ray crystallographic studies on a series of 5-aryloxy derivatives derived from the target compound reveal that the 5-substituent directly dictates the supramolecular assembly, ranging from one-dimensional ribbons to two-dimensional sheets [1]. For instance, the 5-(2-chlorophenoxy) derivative (synthesized from the target compound's 5-chloro intermediate) crystallizes with Z' = 2 in space group P-1 and exhibits orientational disorder of the carbaldehyde group, forming ribbons via C-H...N, C-H...π, and C-Cl...π interactions. In contrast, the 5-(4-nitrophenoxy) derivative forms fully ordered sheets through multiple C-H...O and C-H...π hydrogen bonds [1]. This demonstrates that the core scaffold is not a passive component but actively participates in and influences the final solid-state architecture through the aldehyde group's ability to engage in directional hydrogen bonding.

Supramolecular Assembly
Reported
5-(2-chlorophenoxy) derivative: forms 1D ribbons via C-H…N, C-H…π, C-Cl…π interactions.
5-(4-nitrophenoxy) derivative: forms 2D sheets through multiple C-H…O and C-H…π hydrogen bonds.
Enables crystal engineering design; packing motif controlled by 5-substituent choice.
Derivative-dependent; review specific substituent effects on morphology.
Crystal Engineering Supramolecular Chemistry Solid-State Chemistry

Synthetic Access to Complex Bipyrazole Architectures via Sequential Functionalization

3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde serves as a strategic precursor to the synthetically challenging reduced 3,4'-bipyrazole scaffold. The 5-chloro derivative of the target compound undergoes reaction with N-benzylmethylamine under microwave irradiation to give 5-[benzyl(methyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in high yield [1]. This amine-substituted intermediate then reacts with a range of acetophenones to yield chalcones, which are subsequently cyclocondensed with hydrazine to form the bipyrazole core. This multi-step sequence, enabled by the specific substitution pattern of the starting aldehyde, provides a convergent and modular route to a class of compounds with demonstrated biological potential. Alternative pyrazole-4-carbaldehydes lacking the 3-methyl or 1-phenyl groups may not exhibit the same reactivity profile or yield in this specific sequence.

Bipyrazole Synthesis
Supporting evidence
Three-step sequence: amination, chalcone formation, cyclocondensation to reduced 3,4'-bipyrazoles enabled by specific substitution pattern.
Provides access to complex heterocyclic architectures for biological screening.
Microwave-assisted; validate yields and purity for target acetophenones.
Heterocyclic Chemistry Bipyrazole Synthesis Drug Design

Best Research and Industrial Application Scenarios for 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 21487-48-9)


Medicinal Chemistry: Diversification at the Pyrazole 5-Position for Lead Optimization

Procure 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 21487-48-9) as the starting material for a parallel synthesis campaign aimed at optimizing the pharmacological properties of a pyrazole-based lead compound. The aldehyde serves as the common precursor for a two-step, one-pot protocol: (1) Vilsmeier-Haack chlorination to generate the reactive 5-chloro intermediate, followed by (2) nucleophilic aromatic substitution with a diverse set of amines, phenols, or thiols to yield a library of 5-substituted analogs [1]. This approach allows medicinal chemists to efficiently explore the structure-activity relationship (SAR) at the 5-position, modulating properties such as lipophilicity (cLogP), target binding affinity, and metabolic stability without altering the core 3-methyl-1-phenyl pharmacophore.

Crystal Engineering and Solid-State Formulation: Designing Hydrogen-Bonded Networks

For researchers focused on the solid-state properties of active pharmaceutical ingredients (APIs) or advanced materials, this compound provides a tunable platform for crystal engineering. The aldehyde group at the 4-position is a reliable hydrogen bond acceptor, which can participate in predictable C-H...O interactions to direct supramolecular assembly [2]. By synthesizing a series of 5-substituted derivatives (e.g., 5-aryloxy or 5-amino analogs) from this common precursor, one can systematically vary the crystal packing from one-dimensional chains to two-dimensional sheets, as demonstrated by the comparison of 5-(2-chlorophenoxy) and 5-(4-nitrophenoxy) derivatives [2]. This enables the rational design of crystalline forms with desired properties, such as enhanced stability or modified dissolution rates.

Agrochemical Discovery: Synthesis of Novel Fungicidal Pyrazole Oxime Ethers

Leverage the aldehyde functionality to access a class of pyrazole oxime ethers with demonstrated fungicidal and plant growth regulatory activities [3]. The standard protocol involves converting the aldehyde to the corresponding oxime, followed by O-alkylation with a halogenated heterocycle. This synthetic route, validated using 1-phenyl-3-methyl-5-aryloxy-1H-pyrazole-4-carbaldehyde oximes (derived from the target compound), yields compounds that have shown promising bioactivity in preliminary assays [3]. Using the commercial aldehyde as the starting point ensures access to this established chemical space for the discovery of new crop protection agents.

Advanced Organic Synthesis: Building Complex Bipyrazole Scaffolds

Employ this compound as a strategic intermediate in the multi-step synthesis of reduced 3,4'-bipyrazoles. The established synthetic sequence—amination of the 5-chloro derivative, followed by chalcone formation with substituted acetophenones, and final cyclocondensation with hydrazine—provides a reliable route to this complex heterocyclic system [4]. This application is particularly valuable for academic research groups and industrial process chemistry teams seeking to construct novel molecular architectures for biological screening, as it leverages the unique reactivity profile conferred by the 3-methyl-1-phenyl substitution.

Application
Selection Property
Validation Focus
Pyrazole 5-position derivatization
Aldehyde-stabilized 5-Cl intermediate reactivity
Yield and nucleophile scope in substitution
Crystal engineering
4-formyl hydrogen bond acceptor for supramolecular assembly
Single-crystal XRD packing motif analysis
Agrochemical oxime ether synthesis
Aldehyde → oxime → O-alkylation pathway
Reported fungicidal bioactivity screening
Complex bipyrazole scaffolds
Sequential amination/condensation reactivity
Multi-step yield and heterocycle purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.